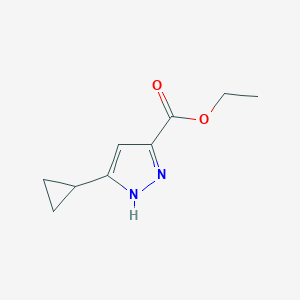

ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-2-13-9(12)8-5-7(10-11-8)6-3-4-6/h5-6H,2-4H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGGGSOGFJKVURE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC(=C1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70429022 | |

| Record name | ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70429022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133261-06-0 | |

| Record name | ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70429022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a pyrazole derivative, it serves as a crucial building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals. The strategic placement of the cyclopropyl and ethyl carboxylate moieties on the pyrazole core offers a unique combination of structural rigidity and functional handles for further chemical modification. This guide provides a comprehensive overview of its physicochemical properties, a detailed experimental protocol for its synthesis, and a conceptual workflow illustrating its role as a key intermediate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in research and development. These properties influence its reactivity, solubility, and pharmacokinetic profile in potential drug candidates.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂O₂ | [1] |

| Molecular Weight | 180.20 g/mol | [1] |

| Melting Point | 90-92 °C | [1] |

| Boiling Point (Predicted) | 352.0 ± 30.0 °C | [1] |

| Density (Predicted) | 1.256 ± 0.06 g/cm³ | [1] |

| XLogP3 | 1.3 | [1] |

| Solubility | Slightly soluble in water, soluble in organic solvents. |

Experimental Protocols

The synthesis of this compound can be achieved through a two-step process adapted from the general synthesis of substituted pyrazole-3-carboxylates.[2][3] The following protocol outlines this synthetic route.

Step 1: Synthesis of Ethyl 2,4-dioxo-4-cyclopropylbutanoate (Intermediate)

This initial step involves a Claisen condensation reaction between cyclopropyl methyl ketone and diethyl oxalate.

Materials:

-

Cyclopropyl methyl ketone

-

Diethyl oxalate

-

Sodium ethoxide

-

Absolute ethanol

-

Diethyl ether

-

Hydrochloric acid (10%)

-

Sodium sulfate (anhydrous)

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere and cooling to 0-5 °C.

-

A mixture of cyclopropyl methyl ketone and diethyl oxalate is added dropwise to the cooled sodium ethoxide solution with continuous stirring.

-

The reaction mixture is stirred at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is poured into ice-cold water and acidified with 10% hydrochloric acid to precipitate the product.

-

The crude product is extracted with diethyl ether, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield ethyl 2,4-dioxo-4-cyclopropylbutanoate.

Step 2: Synthesis of this compound

The final step involves the cyclization of the intermediate with hydrazine hydrate.

Materials:

-

Ethyl 2,4-dioxo-4-cyclopropylbutanoate

-

Hydrazine hydrate

-

Glacial acetic acid

-

Ethanol

Procedure:

-

The intermediate, ethyl 2,4-dioxo-4-cyclopropylbutanoate, is dissolved in ethanol.

-

A solution of hydrazine hydrate in a small amount of ethanol is added to the mixture.

-

A catalytic amount of glacial acetic acid is added, and the reaction mixture is refluxed for 4-8 hours, with TLC monitoring.

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford pure this compound.

Logical Workflow and Visualization

As a versatile chemical intermediate, this compound serves as a foundational scaffold for the synthesis of a diverse range of target molecules in drug discovery and agrochemical development. The following diagrams illustrate a generalized synthetic pathway and its broader application workflow.

References

An In-Depth Technical Guide to Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate is a heterocyclic organic compound featuring a pyrazole core substituted with a cyclopropyl group and an ethyl carboxylate moiety. The pyrazole scaffold is a prominent structural motif in medicinal chemistry, known for its diverse pharmacological activities. This document provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound, tailored for professionals in chemical and pharmaceutical research.

Chemical Structure and Properties

The chemical identity and key properties of this compound are summarized below.

Structure:

Table 1: Chemical Identifiers and Physical Properties

| Property | Value |

| CAS Number | 133261-06-0 |

| Molecular Formula | C₉H₁₂N₂O₂ |

| Molecular Weight | 180.21 g/mol |

| Melting Point | 90-92 °C |

| Boiling Point | 352.0 °C (Predicted) |

| Density | 1.256 g/cm³ (Predicted) |

Synthesis

The synthesis of this compound typically proceeds via a two-step process, beginning with the formation of a β-ketoester intermediate, followed by a cyclization reaction with hydrazine.

Experimental Protocol

Step 1: Synthesis of Ethyl 4-cyclopropyl-3-oxobutanoate (Intermediate)

Step 2: Synthesis of this compound

The following is a generalized procedure based on the synthesis of similar pyrazole derivatives.[1][2]

-

Materials:

-

Ethyl 4-cyclopropyl-3-oxobutanoate

-

Hydrazine hydrate

-

Glacial acetic acid

-

Ethanol

-

-

Procedure:

-

A solution of ethyl 4-cyclopropyl-3-oxobutanoate (1 equivalent) is prepared in ethanol.

-

To this solution, hydrazine hydrate (1-1.2 equivalents) is added, followed by a catalytic amount of glacial acetic acid.

-

The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield this compound as a solid.

-

Potential Applications in Drug Discovery

Pyrazole derivatives are a well-established class of compounds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[3][4][5] The presence of the cyclopropyl group in this compound is significant, as this moiety is often incorporated into drug candidates to enhance metabolic stability, binding affinity, and potency.

Anti-inflammatory Activity

Many pyrazole-based compounds exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.[6][7]

Anticancer Activity

The anticancer mechanisms of pyrazole derivatives are diverse and can involve the inhibition of various protein kinases, disruption of microtubule dynamics, and interaction with DNA.[4][8]

Visualizations

Synthesis Workflow

The following diagram illustrates the general synthetic pathway to this compound.

Potential Mechanism of Anti-inflammatory Action

This diagram depicts a plausible mechanism of action for pyrazole derivatives as anti-inflammatory agents through the inhibition of the COX pathway.

References

- 1. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity [mdpi.com]

- 5. academicstrive.com [academicstrive.com]

- 6. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

spectroscopic data for ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate

An in-depth technical guide on the spectroscopic and synthetic aspects of ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate, a molecule of interest for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is a heterocyclic compound with the chemical formula C₉H₁₂N₂O₂ and a molecular weight of 180.2 g/mol .[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂N₂O₂ | [1] |

| Molecular Weight | 180.2 g/mol | [1] |

| Exact Mass | 180.09 Da | [1] |

| Melting Point | 90-92 °C | [1] |

Spectroscopic Data

| Spectroscopy | Expected Data |

| ¹H NMR | Signals corresponding to the ethyl ester protons (a quartet around 4.3 ppm and a triplet around 1.3 ppm), a singlet for the pyrazole C4-H, and multiplets for the cyclopropyl protons. |

| ¹³C NMR | Resonances for the ester carbonyl carbon (around 160-165 ppm), pyrazole ring carbons, ethyl group carbons, and cyclopropyl group carbons. |

| IR (Infrared) | Characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching of the ester (around 1700-1730 cm⁻¹), and C=N and C=C stretching of the pyrazole ring. |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 180.2). |

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not available in the cited literature. However, a general synthetic route for similar 5-substituted-1H-pyrazole-3-carboxylates involves a condensation reaction between a β-ketoester and hydrazine hydrate.[2][3]

A plausible synthesis for the title compound would involve the reaction of ethyl 4-cyclopropyl-2,4-dioxobutanoate with hydrazine hydrate. The general steps for such a synthesis and subsequent characterization are outlined below.

Synthesis of this compound

-

Reaction Setup: A solution of ethyl 4-cyclopropyl-2,4-dioxobutanoate in a suitable solvent (e.g., ethanol) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Addition of Hydrazine: Hydrazine hydrate is added dropwise to the solution at room temperature.

-

Reaction: The reaction mixture is heated to reflux and maintained at that temperature for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified.

-

Purification: Purification is typically achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.

Characterization Methods

The synthesized compound would be characterized using the following standard analytical techniques:

-

Melting Point: Determined using a melting point apparatus.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer using a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Infrared (IR) Spectroscopy: IR spectra are obtained using an FT-IR spectrometer.

-

Mass Spectrometry (MS): Mass spectra are recorded to confirm the molecular weight of the compound.

Visualizations

Proposed Synthetic Pathway

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate. This document offers predicted spectroscopic data, detailed experimental protocols, and visual aids to facilitate the understanding and application of this analysis in research and development settings.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the pyrazole scaffold in numerous pharmacologically active molecules. A thorough structural elucidation using spectroscopic techniques is paramount for its characterization, and NMR spectroscopy stands as the most powerful tool for this purpose. This guide presents a detailed breakdown of the predicted ¹H and ¹³C NMR spectra of the title compound, based on established principles of NMR spectroscopy and data from analogous structures.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR data for this compound. These predictions are derived from the analysis of chemical shift databases and the known effects of substituents on the pyrazole ring, the ethyl ester, and the cyclopropyl moieties.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts, Multiplicities, Coupling Constants (J), and Integration for this compound.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| NH (pyrazole) | ~13.0 | br s | - | 1H |

| H4 (pyrazole) | ~6.5 | s | - | 1H |

| CH (cyclopropyl) | ~2.1 | m | - | 1H |

| O-CH₂ (ethyl) | ~4.3 | q | 7.1 | 2H |

| CH₂ (cyclopropyl) | ~1.0 | m | - | 2H |

| CH₂ (cyclopropyl) | ~0.8 | m | - | 2H |

| CH₃ (ethyl) | ~1.3 | t | 7.1 | 3H |

Solvent: CDCl₃. The chemical shift of the NH proton is highly dependent on solvent and concentration and may be observed as a broad singlet.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (ester) | ~162 |

| C5 (pyrazole) | ~148 |

| C3 (pyrazole) | ~140 |

| C4 (pyrazole) | ~105 |

| O-CH₂ (ethyl) | ~61 |

| CH₃ (ethyl) | ~14 |

| CH (cyclopropyl) | ~8 |

| CH₂ (cyclopropyl) | ~7 |

Solvent: CDCl₃

Molecular Structure and NMR Assignment

The numbering of the atoms in this compound is crucial for the unambiguous assignment of NMR signals. The following diagram illustrates the molecular structure with the numbering scheme used for the predicted data tables.

Navigating the Spectral Landscape of Ethyl 5-Cyclopropyl-1H-pyrazole-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry and infrared (IR) spectroscopy characteristics of ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate. While direct experimental data for this specific molecule is not extensively published, this document extrapolates expected spectral features based on its chemical structure and data from analogous compounds. It also outlines detailed experimental protocols for acquiring such data and visualizes the analytical workflows.

Molecular Profile

This compound is a heterocyclic compound with the molecular formula C9H12N2O2 and a molecular weight of 180.2 g/mol .[1] Its structure, featuring a pyrazole ring, an ethyl ester, and a cyclopropyl group, dictates its characteristic spectral behavior.

Predicted Mass Spectrometry Data

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound, the following mass-to-charge ratios (m/z) are anticipated in an electrospray ionization (ESI) mass spectrum.

| Ion Species | Predicted m/z | Notes |

| [M+H]+ | 181.0977 | The protonated molecular ion, expected in positive ion mode. |

| [M+Na]+ | 203.0796 | The sodium adduct, often observed in ESI. |

| [M-H]- | 179.0824 | The deprotonated molecular ion, expected in negative ion mode. |

Predicted Infrared (IR) Spectra Data

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various structural components. The predicted frequencies are based on typical ranges for these functional groups and data from similar pyrazole derivatives.[2][3][4]

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Mode |

| N-H (pyrazole) | 3100 - 3300 | Stretching |

| C-H (cyclopropyl, ethyl) | 2850 - 3000 | Stretching |

| C=O (ester) | 1700 - 1730 | Stretching |

| C=N (pyrazole) | 1580 - 1650 | Stretching |

| C-O (ester) | 1200 - 1300 | Stretching |

| C-N (pyrazole) | 1000 - 1200 | Stretching |

Experimental Protocols

The following are detailed methodologies for acquiring mass spectrometry and IR spectra for a compound such as this compound. These protocols are based on general procedures for small organic molecules.[5]

Mass Spectrometry (Electrospray Ionization - ESI)

-

Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile). The solution should be sonicated for 5 minutes to ensure complete dissolution.

-

Instrumentation: Utilize a high-resolution mass spectrometer equipped with an electrospray ionization source.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

ESI Source Parameters:

-

Capillary Voltage: 3.5 - 4.5 kV

-

Nebulizing Gas (N2) Pressure: 30 - 40 psi

-

Drying Gas (N2) Flow Rate: 5 - 10 L/min

-

Drying Gas Temperature: 300 - 350 °C

-

-

Mass Analyzer Parameters:

-

Scan Range: m/z 50 - 500

-

Acquisition Mode: Positive and negative ion modes in separate runs.

-

Resolution: Set to a minimum of 10,000 (FWHM).

-

-

Data Acquisition and Processing: Acquire data for 1-2 minutes to obtain a stable signal. Process the raw data using the instrument's software to identify the molecular ion and other significant peaks.

Infrared Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying gentle pressure with the instrument's pressure arm.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).

-

Background Scan: Perform a background scan with a clean, empty ATR crystal to account for atmospheric and instrument-related absorptions.

-

Sample Scan:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: Process the acquired spectrum using the instrument's software. This may include baseline correction and peak picking to identify the wavenumbers of the absorption bands.

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures for mass spectrometry and IR spectroscopy.

Caption: Mass Spectrometry Experimental Workflow.

Caption: IR Spectroscopy Experimental Workflow.

References

An In-depth Technical Guide on the Solubility and Stability of Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to assess the solubility and stability of ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate, a key heterocyclic molecule with potential applications in pharmaceutical development. Given the limited publicly available experimental data for this specific compound, this document focuses on established, industry-standard protocols for determining these critical physicochemical properties. The presented experimental workflows and data tables are designed to serve as a practical template for researchers.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₁₂N₂O₂ |

| Molecular Weight | 180.20 g/mol |

| CAS Number | 133261-06-0 |

| Appearance | White to off-white crystalline powder |

| Melting Point | 90-92 °C |

Solubility Profile

A comprehensive understanding of a compound's solubility is crucial for its development as a potential therapeutic agent. The following sections detail the experimental protocol for determining the kinetic solubility of this compound in various relevant media.

Predicted Solubility

While experimental data is paramount, computational tools can offer initial estimations. Based on its structure, this compound is predicted to be slightly soluble in water and more soluble in organic solvents.

Experimental Determination of Kinetic Solubility

The shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC) is a widely accepted method for determining kinetic solubility.[1][2]

Experimental Protocol: Shake-Flask Kinetic Solubility Assay

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Preparation of Test Solutions: Add an aliquot of the DMSO stock solution to various aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4 phosphate-buffered saline) to achieve a final concentration of 200 µM. The final DMSO concentration should be kept below 1% to minimize its effect on solubility.

-

Equilibration: Shake the solutions at a constant temperature (e.g., 25 °C or 37 °C) for a defined period, typically between 2 and 24 hours, to allow the system to reach equilibrium.[2]

-

Separation of Undissolved Compound: After equilibration, separate any undissolved solid by centrifugation at high speed or by filtration through a 0.45 µm filter.[1][2]

-

Quantification: Analyze the clear supernatant/filtrate by a validated HPLC-UV method to determine the concentration of the dissolved compound.

-

Data Analysis: Construct a calibration curve using standard solutions of known concentrations to quantify the solubility.

Illustrative Solubility Data

The following table presents a hypothetical, yet realistic, summary of kinetic solubility data for this compound, as would be generated from the protocol described above.

| Solvent/Buffer (pH) | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Water | 25 | 15.3 | 84.9 |

| 0.1 M HCl (pH 1.2) | 37 | 25.6 | 142.1 |

| Acetate Buffer (pH 4.5) | 37 | 18.9 | 104.9 |

| Phosphate Buffer (pH 6.8) | 37 | 16.2 | 89.9 |

| Phosphate-Buffered Saline (pH 7.4) | 37 | 15.8 | 87.7 |

| Ethanol | 25 | >1000 | >5550 |

| Methanol | 25 | >1000 | >5550 |

| Acetonitrile | 25 | 850 | 4717 |

Experimental Workflow for Solubility Determination

Stability Profile

Stability studies are essential to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are a key component of this, helping to identify potential degradation products and establish the intrinsic stability of the molecule.[3][4]

Forced Degradation Studies

Forced degradation, or stress testing, involves exposing the compound to conditions more severe than accelerated stability testing.[5] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4]

Experimental Protocol: Forced Degradation Studies

-

Sample Preparation: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).[3]

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 24 hours.

-

Neutral Hydrolysis: Reflux the sample in water at 60°C for 24 hours.

-

Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

-

Photolytic Degradation: Expose the sample (in both solid and solution form) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

-

Sample Analysis: After the specified time, neutralize the acid and base-stressed samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method.

-

Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess peak purity of the parent compound in the stressed samples to ensure that the chromatographic peak is not co-eluting with any degradation products.

Illustrative Stability Data

The following table summarizes hypothetical results from a forced degradation study of this compound.

| Stress Condition | % Degradation | Number of Degradants | Observations |

| 0.1 M HCl, 60°C, 24h | 15.2 | 2 | Significant degradation observed. |

| 0.1 M NaOH, 60°C, 24h | 18.5 | 3 | Most significant degradation observed. |

| Water, 60°C, 24h | 2.1 | 1 | Minor degradation. |

| 3% H₂O₂, RT, 24h | 8.9 | 2 | Moderate degradation. |

| Thermal (80°C), 48h | < 1.0 | 0 | Stable to heat. |

| Photolytic | 4.5 | 1 | Slight degradation in solution. |

Workflow for Forced Degradation Studies

Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is crucial for separating the parent compound from any potential degradation products.

Illustrative Chromatographic Conditions

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Conclusion

References

The Initial Synthesis and Discovery of Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial synthesis and discovery of ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry. The document details the synthetic pathway, experimental protocols, and available quantitative data, offering a valuable resource for researchers in drug discovery and development.

Introduction

This compound is a member of the pyrazole class of heterocyclic compounds, which are known to exhibit a wide range of biological activities. The presence of the cyclopropyl moiety and the ethyl carboxylate group at key positions on the pyrazole ring makes it a valuable scaffold for the synthesis of more complex molecules with potential therapeutic applications. This guide focuses on the foundational chemistry behind its creation.

Core Synthetic Pathway

The initial synthesis of this compound is achieved through a two-step process, a common and effective method for the preparation of 3,5-disubstituted pyrazoles. The synthesis begins with a Claisen condensation reaction, followed by a cyclization reaction with hydrazine.

The overall synthetic scheme is as follows:

Figure 1. Overall synthetic workflow for this compound.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound.

Step 1: Synthesis of Ethyl 4-cyclopropyl-2,4-dioxobutanoate

This initial step involves the Claisen condensation of cyclopropyl methyl ketone with diethyl oxalate in the presence of a strong base, typically sodium ethoxide.

Reagents:

-

Cyclopropyl methyl ketone

-

Diethyl oxalate

-

Sodium metal

-

Absolute ethanol

-

Dilute sulfuric acid

-

Ether

-

Anhydrous sodium sulfate

Procedure:

A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under a nitrogen atmosphere. The solution is cooled, and a mixture of cyclopropyl methyl ketone and diethyl oxalate is added dropwise. After the addition is complete, the reaction mixture is stirred at room temperature. The resulting solid is collected, dissolved in water, and acidified with dilute sulfuric acid. The aqueous solution is then extracted with ether, and the combined organic layers are dried over anhydrous sodium sulfate. Removal of the solvent under reduced pressure yields ethyl 4-cyclopropyl-2,4-dioxobutanoate.

Step 2: Synthesis of this compound

The second step is the cyclization of the intermediate dicarbonyl compound with hydrazine hydrate to form the pyrazole ring. A general procedure for the synthesis of analogous 5-alkyl-1H-pyrazole-3-carboxylates is described in European Patent EP 0411507 A1, which can be adapted for the cyclopropyl derivative.[1]

Reagents:

-

Ethyl 4-cyclopropyl-2,4-dioxobutanoate

-

Hydrazine hydrate

-

Ethanol

-

Dilute hydrochloric acid

-

Hexane

Procedure:

To a solution of ethyl 4-cyclopropyl-2,4-dioxobutanoate in ethanol, hydrazine hydrate is added in small portions with stirring at ambient temperature. After stirring for a short period, the reaction mixture is concentrated under reduced pressure. The residue is then partitioned between dilute hydrochloric acid and hexane. The organic layer is separated and concentrated under reduced pressure to yield this compound.

Data Presentation

The following table summarizes the key quantitative data for the reactants and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Yield (%) | Reference |

| Cyclopropyl methyl ketone | C5H8O | 84.12 | Liquid | N/A | N/A | |

| Diethyl oxalate | C6H10O4 | 146.14 | Liquid | N/A | N/A | |

| Ethyl 4-cyclopropyl-2,4-dioxobutanoate | C9H12O4 | 184.19 | Liquid | N/A | ~93 | |

| Hydrazine hydrate | H6N2O | 50.06 | Liquid | N/A | N/A | |

| This compound | C9H12N2O2 | 180.21 | Solid | 90-92 | ~95 (est.) | [1] |

Note: The yield for this compound is an estimation based on the reported yields for analogous 5-alkyl derivatives (propyl, butyl, and pentyl) in patent literature, which are consistently around 95%.[1]

Discovery and Initial Context

Logical Relationships in Synthesis

The synthesis of this compound is a logical progression of well-established organic reactions. The following diagram illustrates the relationship between the key transformations.

Figure 2. Logical flow of the synthetic process.

Conclusion

The synthesis of this compound is a straightforward and high-yielding process that utilizes fundamental reactions in organic chemistry. This technical guide provides a detailed account of the synthetic methodology, offering a solid foundation for researchers interested in this and related pyrazole structures. The established synthetic route and the chemical properties of the final compound make it an accessible and versatile building block for the development of novel chemical entities with potential therapeutic value.

References

Theoretical and Computational Approaches in the Study of Pyrazole Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical and computational methodologies employed in the research and development of pyrazole derivatives, a class of heterocyclic compounds with significant therapeutic potential. The guide details common experimental protocols, presents key quantitative data from various studies, and visualizes complex biological and computational workflows.

Introduction to Pyrazole Derivatives

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. Their unique structural features allow for diverse chemical modifications, leading to a wide array of derivatives with significant biological activities. These activities include anticancer, anti-inflammatory, antimicrobial, and antiviral properties, making them a focal point in medicinal chemistry and drug discovery. Theoretical and computational studies play a crucial role in understanding the structure-activity relationships (SAR) of these derivatives, predicting their biological targets, and optimizing their therapeutic efficacy.

Theoretical and Computational Methodologies

A variety of computational techniques are utilized to investigate pyrazole derivatives, providing insights that guide their synthesis and biological evaluation.

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to understand the electronic and geometric properties of pyrazole derivatives. These studies help in:

-

Determining optimized molecular geometries.

-

Calculating electronic properties such as HOMO-LUMO energy gaps, which are crucial for predicting chemical reactivity.

-

Analyzing molecular electrostatic potential (MEP) maps to identify regions prone to electrophilic and nucleophilic attack.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (pyrazole derivative) when bound to a specific protein target. This method is instrumental in:

-

Identifying potential biological targets.

-

Elucidating the binding mode and interactions between the pyrazole derivative and the active site of the target protein.

-

Estimating the binding affinity, often expressed as binding energy, which helps in ranking potential drug candidates.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For pyrazole derivatives, QSAR models are developed to:

-

Predict the biological activity of newly designed compounds.

-

Identify the key molecular descriptors (e.g., physicochemical, electronic, and steric properties) that influence the activity.

-

Guide the optimization of lead compounds to enhance their potency and reduce potential toxicity.

Data Presentation: Quantitative Insights from Pyrazole Derivative Studies

The following tables summarize key quantitative data from various computational and experimental studies on pyrazole derivatives, highlighting their potential as therapeutic agents.

| Compound ID | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

| 1b | VEGFR-2 (2QU5) | -10.09 | CYS919, LYS868, GLU885 | [1] |

| 1d | Aurora A (2W1G) | -8.57 | LYS162, GLU211, ARG220 | [1] |

| 2b | CDK2 (2VTO) | -10.35 | LEU83, LYS33, GLN131 | [1] |

| 10b | CDK2 | - (IC50 = 25 nM) | - | [2] |

Table 1: Molecular Docking and Inhibitory Activity Data for Selected Pyrazole Derivatives.

| Compound ID | Cell Line | IC50 (µM) | Reference |

| 10b | H460 (Lung Cancer) | 0.75 | [2] |

| 10b | MCF-7 (Breast Cancer) | 1.89 | [2] |

| 10b | A549 (Lung Cancer) | 4.21 | [2] |

| 11f | Mtb H37Rv | 10.07 | [3] |

| 12b | Mtb H37Rv | 11.88 | [3] |

Table 2: In Vitro Anticancer and Antimycobacterial Activities of Pyrazole Derivatives.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. The following sections outline standard experimental protocols for the synthesis, characterization, and biological evaluation of pyrazole derivatives.

General Synthesis of Pyrazole Derivatives

A common method for synthesizing 1,3,5-trisubstituted pyrazoles involves the cyclocondensation reaction of a chalcone with a hydrazine derivative.

Materials:

-

Substituted chalcone

-

Hydrazine hydrate or substituted hydrazine

-

Ethanol or acetic acid (solvent)

-

Catalyst (e.g., glacial acetic acid, hydrochloric acid)

Procedure:

-

Dissolve the substituted chalcone (1 mmol) in the chosen solvent (e.g., 20 mL of ethanol).

-

Add hydrazine hydrate (1.2 mmol) and a catalytic amount of the acid to the solution.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into crushed ice and stir.

-

Filter the resulting solid precipitate, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.

Characterization of Synthesized Compounds

The structure and purity of the synthesized pyrazole derivatives are confirmed using various spectroscopic techniques.

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Performed to determine the chemical structure and confirm the presence of characteristic protons and carbons of the pyrazole ring and its substituents.

-

Mass Spectrometry (MS): Used to determine the molecular weight of the compound and confirm its elemental composition.

-

Infrared (IR) Spectroscopy: Employed to identify the functional groups present in the molecule.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Synthesized pyrazole derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

Procedure:

-

Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the pyrazole derivatives and a vehicle control (DMSO) for 48-72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualization of Pathways and Workflows

Visual diagrams are essential for understanding the complex interactions and processes involved in the study of pyrazole derivatives. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical computational workflow.

References

Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate: A Technical Guide for Researchers

An In-depth Overview of a Versatile Research Chemical and Building Block for Novel Therapeutics

Abstract

Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a member of the pyrazole class of compounds, it serves as a crucial building block for the synthesis of a wide array of derivatives with potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, detailed synthesis protocols, and a review of the known biological activities of structurally related compounds, positioning it as a valuable tool for researchers in the field. While specific biological data for this exact molecule is limited in public literature, the broader family of pyrazole-containing molecules has demonstrated significant anti-inflammatory and anticancer properties.

Chemical and Physical Properties

This compound is a stable organic compound with the molecular formula C9H12N2O2. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 133261-06-0 | [1] |

| Molecular Formula | C9H12N2O2 | [1] |

| Molecular Weight | 180.20 g/mol | [1] |

| Predicted Melting Point | 90-92 °C | [1] |

| Predicted Boiling Point | 352.0 ± 30.0 °C | [1] |

| Predicted Density | 1.256 ± 0.06 g/cm³ | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process involving the initial formation of a β-ketoester intermediate, followed by a cyclization reaction with hydrazine.

Synthesis of the Key Intermediate: Ethyl 4-cyclopropyl-2,4-dioxobutanoate

The precursor, ethyl 4-cyclopropyl-2,4-dioxobutanoate, is synthesized via a Claisen condensation reaction between cyclopropyl methyl ketone and diethyl oxalate.

Experimental Protocol:

-

Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal (1 equivalent) in anhydrous ethanol to prepare a solution of sodium ethoxide.

-

Condensation Reaction: Cool the sodium ethoxide solution to 0 °C in an ice bath. To this, add a mixture of cyclopropyl methyl ketone (1 equivalent) and diethyl oxalate (1 equivalent) dropwise, maintaining the temperature below 10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is typically quenched with a weak acid (e.g., acetic acid) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude ethyl 4-cyclopropyl-2,4-dioxobutanoate, which can be purified by column chromatography.

Synthesis of this compound

The final product is obtained by the cyclization of the β-ketoester intermediate with hydrazine hydrate.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve ethyl 4-cyclopropyl-2,4-dioxobutanoate (1 equivalent) in a suitable solvent, such as ethanol or glacial acetic acid.[2][3]

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1 to 1.2 equivalents) dropwise. The reaction is often exothermic and may require cooling to maintain a controlled temperature.

-

Cyclization: After the addition, the reaction mixture is typically heated to reflux for several hours to drive the cyclization to completion.[2] The reaction progress can be monitored by TLC.

-

Isolation and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford pure this compound.

Synthesis Workflow Diagram:

Caption: Synthetic pathway for this compound.

Spectroscopic Characterization (Predicted and Analog-Based)

| Spectroscopic Data | Expected Characteristics |

| ¹H NMR | Signals corresponding to the ethyl ester protons (a quartet and a triplet), a singlet for the pyrazole C4-proton, and multiplets for the cyclopropyl ring protons. The N-H proton of the pyrazole ring will likely appear as a broad singlet. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the two carbons of the ethyl group, the carbons of the pyrazole ring, and the carbons of the cyclopropyl ring. |

| Mass Spectrometry (MS) | The molecular ion peak (M+) corresponding to the molecular weight of 180.20. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch, C=O stretch of the ester, and C=N and C=C stretches of the pyrazole ring. |

Biological Activities of Related Pyrazole Derivatives

The pyrazole scaffold is a well-established pharmacophore found in numerous biologically active compounds. While this compound is primarily utilized as a research chemical and a synthetic intermediate, its structural motif suggests potential for biological activity, particularly in the areas of anti-inflammatory and anticancer research.

Anti-inflammatory Activity

Numerous studies have demonstrated the potent anti-inflammatory properties of pyrazole derivatives.[2][3] These compounds often exert their effects through the inhibition of key inflammatory mediators. For instance, various substituted ethyl 5-aryl-1H-pyrazole-3-carboxylates have shown significant anti-inflammatory activity in carrageenan-induced paw edema models in rats.[2][3] This suggests that the core pyrazole-3-carboxylate structure is a promising scaffold for the development of novel anti-inflammatory agents.

Anticancer Activity

The pyrazole nucleus is also a prominent feature in many anticancer agents. Derivatives of 3(5)-amino-pyrazole have been investigated as antitumor agents.[4] Furthermore, various pyrazole-based compounds have been synthesized and evaluated for their cytotoxic effects against a range of cancer cell lines.[5] The mechanism of action for many of these compounds involves the inhibition of protein kinases, which are crucial regulators of cell growth and proliferation.

Potential Research Directions Diagram:

Caption: Research potential of this compound.

Conclusion

This compound is a valuable research chemical with significant potential as a scaffold for the development of new therapeutic agents. Its straightforward synthesis and the known biological activities of related pyrazole derivatives make it an attractive starting point for medicinal chemistry campaigns targeting inflammatory diseases and cancer. This technical guide provides researchers with the essential information needed to synthesize, characterize, and further explore the potential of this versatile molecule. Future research should focus on the synthesis of a library of derivatives and their systematic evaluation in a range of biological assays to unlock their full therapeutic potential.

References

- 1. echemi.com [echemi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents - Google Patents [patents.google.com]

- 5. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis is a robust two-step process involving a Claisen condensation followed by a pyrazole ring formation.

Synthesis Pathway Overview

The synthesis proceeds via two key steps:

-

Step 1: Synthesis of Ethyl 4-cyclopropyl-2,4-dioxobutanoate. This step involves the Claisen condensation of cyclopropyl methyl ketone with diethyl oxalate in the presence of a strong base, sodium ethoxide.

-

Step 2: Synthesis of this compound. The intermediate, ethyl 4-cyclopropyl-2,4-dioxobutanoate, is then cyclized with hydrazine hydrate to yield the final pyrazole product.

A schematic of the overall reaction is presented below:

Caption: Overall synthesis scheme for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of the intermediate, ethyl 4-cyclopropyl-2,4-dioxobutanoate.

| Parameter | Value | Reference |

| Starting Materials | ||

| Cyclopropyl methyl ketone | 20 g | [1] |

| Diethyl oxalate | 34.76 g | [1] |

| Sodium metal | 16.19 g | [1] |

| Anhydrous ethanol | 250 ml | [1] |

| Product | ||

| Ethyl 4-cyclopropyl-2,4-dioxobutanoate | 40 g | [1] |

| Yield | 93% | [1] |

| Appearance | Brown liquid | [1] |

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-cyclopropyl-2,4-dioxobutanoate

This protocol details the synthesis of the key intermediate, ethyl 4-cyclopropyl-2,4-dioxobutanoate.

Materials:

-

Cyclopropyl methyl ketone

-

Diethyl oxalate

-

Sodium metal

-

Anhydrous ethanol

-

Dilute sulfuric acid

-

Ether

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

Procedure: [1]

-

Preparation of Sodium Ethoxide Solution: In a dry round-bottom flask under a nitrogen atmosphere, dissolve sodium metal (16.19 g) in anhydrous ethanol (150 ml) at room temperature.

-

Reaction Setup: Cool the freshly prepared sodium ethoxide solution to 0°C using an ice bath.

-

Addition of Reactants: Prepare a mixture of diethyl oxalate (34.76 g) and cyclopropyl methyl ketone (20 g). Add this mixture dropwise to the cold sodium ethoxide solution over approximately 15 minutes with continuous stirring.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature naturally. Add an additional 100 ml of anhydrous ethanol and continue stirring for 1 hour at room temperature.

-

Work-up:

-

Add ethyl acetate to the reaction mixture.

-

Wash the resulting solid with ethanol and filter.

-

Dissolve the collected solid in water and acidify to a pH of 2 with dilute sulfuric acid.

-

Extract the acidified solution with ether.

-

Dry the combined organic phases over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure using a rotary evaporator to obtain the product.

-

Expected Outcome:

The procedure is expected to yield approximately 40 g (93% yield) of ethyl 4-cyclopropyl-2,4-dioxobutanoate as a brown liquid.[1]

Protocol 2: Synthesis of this compound

This protocol describes the cyclization of ethyl 4-cyclopropyl-2,4-dioxobutanoate with hydrazine hydrate to form the final product. This is a general procedure adapted from the synthesis of analogous pyrazoles.[2]

Materials:

-

Ethyl 4-cyclopropyl-2,4-dioxobutanoate

-

Hydrazine hydrate

-

Glacial acetic acid

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, prepare a suspension of ethyl 4-cyclopropyl-2,4-dioxobutanoate in glacial acetic acid.

-

Addition of Hydrazine Hydrate: Add hydrazine hydrate to the suspension.

-

Reaction: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water.

-

Collect the precipitated solid by filtration.

-

Wash the solid with water and dry.

-

-

Purification (if necessary): The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Expected Outcome:

The procedure is expected to yield this compound. The final product should be characterized by appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Experimental Workflow Diagram

Caption: Detailed workflow for the synthesis of this compound.

References

The Versatility of Ethyl 5-Cyclopropyl-1H-pyrazole-3-carboxylate as a Scaffold for Biologically Active Heterocycles

Introduction

Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate is a versatile and highly valuable building block in medicinal chemistry and drug discovery. Its unique structural features, including a reactive ester functionality and a lipophilic cyclopropyl group, make it an ideal starting material for the synthesis of a diverse range of fused heterocyclic compounds. This application note provides a detailed overview of the synthetic utility of this compound, focusing on its conversion to biologically relevant pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines. These fused heterocyclic systems are known to exhibit potent inhibitory activity against key cellular targets such as cyclin-dependent kinases (CDKs), protein kinase D (PKD), and cyclooxygenases (COX), making them attractive candidates for the development of novel therapeutics in oncology and inflammatory diseases.

Synthetic Strategy Overview

The primary strategy for elaborating this compound into fused heterocyclic systems involves the introduction of a key functional group at the C4 position of the pyrazole ring. This is typically achieved through a two-step sequence of nitration followed by reduction to yield the crucial intermediate, ethyl 4-amino-5-cyclopropyl-1H-pyrazole-3-carboxylate. This ortho-amino ester then serves as a versatile precursor for cyclocondensation reactions with various electrophilic partners to construct the desired fused pyrimidine ring.

Caption: General synthetic workflow for the elaboration of this compound.

Application I: Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones as Kinase Inhibitors

Pyrazolo[3,4-d]pyrimidines are recognized as potent inhibitors of various protein kinases, which are critical regulators of cell cycle progression and signal transduction.[1][2][3] Aberrant kinase activity is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology. The pyrazolo[3,4-d]pyrimidine scaffold serves as a bioisostere of the purine nucleus of ATP, enabling competitive inhibition at the kinase ATP-binding site.

Experimental Protocols

Step 1: Nitration of this compound

A solution of this compound (1.0 eq) in concentrated sulfuric acid is cooled to 0 °C. A nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred at 0-5 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 4 hours. The mixture is then carefully poured onto crushed ice, and the resulting precipitate is filtered, washed with cold water until neutral, and dried to afford ethyl 5-cyclopropyl-4-nitro-1H-pyrazole-3-carboxylate.

Step 2: Reduction of Ethyl 5-cyclopropyl-4-nitro-1H-pyrazole-3-carboxylate

To a solution of ethyl 5-cyclopropyl-4-nitro-1H-pyrazole-3-carboxylate (1.0 eq) in ethanol, tin(II) chloride dihydrate (5.0 eq) is added. The mixture is heated to reflux for 6 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give ethyl 4-amino-5-cyclopropyl-1H-pyrazole-3-carboxylate.

Step 3: Cyclocondensation with Urea to form 6-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

A mixture of ethyl 4-amino-5-cyclopropyl-1H-pyrazole-3-carboxylate (1.0 eq) and urea (3.0 eq) is heated at 180-190 °C for 4 hours. After cooling, the solid residue is triturated with hot water, filtered, and washed with ethanol to yield the desired 6-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.

Quantitative Data

| Step | Product | Reagents | Conditions | Yield (%) |

| 1 | Ethyl 5-cyclopropyl-4-nitro-1H-pyrazole-3-carboxylate | HNO₃, H₂SO₄ | 0 °C to rt, 6 h | 85-90 |

| 2 | Ethyl 4-amino-5-cyclopropyl-1H-pyrazole-3-carboxylate | SnCl₂·2H₂O, Ethanol | Reflux, 6 h | 75-80 |

| 3 | 6-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | Urea | 180-190 °C, 4 h | 65-70 |

Signaling Pathway: Inhibition of CDK2/Cyclin E Complex

The synthesized pyrazolo[3,4-d]pyrimidin-4-ones can act as inhibitors of the CDK2/Cyclin E complex, a key regulator of the G1/S phase transition in the cell cycle.[4][5][6] Inhibition of this complex leads to cell cycle arrest and apoptosis in cancer cells.

Caption: Inhibition of the CDK2/Cyclin E signaling pathway by pyrazolo[3,4-d]pyrimidin-4-ones.

Application II: Synthesis of Pyrazolo[1,5-a]pyrimidines as Anti-inflammatory Agents

Pyrazolo[1,5-a]pyrimidines have been identified as a class of compounds with significant anti-inflammatory properties.[7][8] Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the inflammatory cascade responsible for the production of prostaglandins.

Experimental Protocol

Step 1 & 2: Synthesis of Ethyl 4-amino-5-cyclopropyl-1H-pyrazole-3-carboxylate

Follow the same procedure as described in Application I for the nitration and subsequent reduction of this compound.

Step 3: Cyclocondensation with Acetylacetone

To a solution of ethyl 4-amino-5-cyclopropyl-1H-pyrazole-3-carboxylate (1.0 eq) in glacial acetic acid, acetylacetone (1.2 eq) is added. The reaction mixture is heated to reflux for 8 hours. After cooling, the mixture is poured into ice-water, and the resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield ethyl 2-cyclopropyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate.

Quantitative Data

| Step | Product | Reagents | Conditions | Yield (%) |

| 1 & 2 | Ethyl 4-amino-5-cyclopropyl-1H-pyrazole-3-carboxylate | See Application I | See Application I | ~60-72 (overall) |

| 3 | Ethyl 2-cyclopropyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate | Acetylacetone, Acetic Acid | Reflux, 8 h | 70-75 |

Signaling Pathway: Inhibition of the COX-2 Pathway

The synthesized pyrazolo[1,5-a]pyrimidines can inhibit the COX-2 enzyme, thereby blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.[8][9][10]

Caption: Inhibition of the COX-2 inflammatory pathway by pyrazolo[1,5-a]pyrimidines.

Conclusion

This compound is a readily accessible and versatile starting material for the synthesis of diverse and biologically important heterocyclic compounds. The straightforward functionalization of the pyrazole core, followed by cyclocondensation reactions, provides efficient routes to pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines. These scaffolds have demonstrated significant potential as inhibitors of key cellular targets implicated in cancer and inflammation. The methodologies and data presented in this application note are intended to serve as a valuable resource for researchers in the field of drug discovery and medicinal chemistry, facilitating the development of novel therapeutic agents.

References

- 1. Protein Kinase D Signaling in Cancer: A Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 8. COX 2 pathway: Significance and symbolism [wisdomlib.org]

- 9. The Role of COX-2 and PGE2 in the Regulation of Immunomodulation and Other Functions of Mesenchymal Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate as a key building block in medicinal chemistry. The document outlines its potential applications, particularly in the development of novel anti-inflammatory and anticancer agents, with a focus on kinase inhibition. Detailed experimental protocols for its synthesis and evaluation are also provided.

Introduction

The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique structural and electronic properties allow for diverse biological activities. The incorporation of a cyclopropyl group at the 5-position and an ethyl carboxylate at the 3-position of the pyrazole ring offers a valuable synthon for generating libraries of compounds with potential therapeutic applications. The cyclopropyl moiety is known to enhance metabolic stability and binding affinity, while the ethyl carboxylate provides a versatile handle for further chemical modifications.

Potential Applications

Based on the biological activities of structurally related pyrazole derivatives, this compound is a promising starting material for the development of:

-

Kinase Inhibitors: The pyrazole core is a well-established hinge-binding motif for various protein kinases. Derivatives of this compound can be designed to target specific kinases implicated in cancer and inflammatory diseases.

-

Anti-inflammatory Agents: Pyrazole derivatives have shown significant anti-inflammatory properties, often through the inhibition of inflammatory mediators.[1][2]

-

Anticancer Agents: The antiproliferative activity of pyrazole-containing compounds has been demonstrated against various cancer cell lines.[3][4] The mechanism of action can involve kinase inhibition, induction of apoptosis, or interaction with DNA.[3][4]

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of ethyl 5-substituted-1H-pyrazole-3-carboxylates, adapted for the cyclopropyl derivative.[1][2]

Reaction Scheme:

Caption: Synthetic pathway for this compound.

Materials:

-

Cyclopropyl methyl ketone

-

Diethyl oxalate

-

Sodium ethoxide

-

Hydrazine hydrate

-

Glacial acetic acid

-

Ethanol

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Step 1: Formation of the Intermediate Diketone.

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of cyclopropyl methyl ketone (1 equivalent) in anhydrous ethanol dropwise to the cooled solution.

-

After the addition is complete, add diethyl oxalate (1 equivalent) dropwise, maintaining the temperature below 10 °C.

-

Allow the reaction mixture to stir at room temperature overnight.

-

Quench the reaction by pouring it into ice-cold water and acidify with dilute hydrochloric acid to precipitate the intermediate ethyl 2,4-dioxo-5-cyclopropylpentanoate.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

-

Step 2: Cyclization to Form the Pyrazole Ring.

-

Suspend the dried intermediate diketone in glacial acetic acid.

-

Add hydrazine hydrate (1.1 equivalents) dropwise to the suspension.

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

-

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure to screen for the inhibitory activity of synthesized pyrazole derivatives against a target protein kinase.

Caption: Workflow for an in vitro kinase inhibition assay.

Materials:

-

Recombinant protein kinase of interest

-

Specific peptide substrate

-

Adenosine triphosphate (ATP), radio-labeled (e.g., [γ-³²P]ATP) or non-radiolabeled

-

Test compound (this compound derivative)

-

Assay buffer (e.g., Tris-HCl, MgCl₂)

-

Kinase detection reagent (e.g., ADP-Glo™, Lumit™)

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well or 384-well plate, add the kinase, substrate, and test compound dilutions.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a suitable stop reagent.

-

Detect the kinase activity by measuring the amount of phosphorylated substrate or ADP produced.

-

Plot the percentage of kinase inhibition versus the logarithm of the test compound concentration.

-

Calculate the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.

Cell-Based Antiproliferative Assay (MTT Assay)

This protocol describes the evaluation of the cytotoxic effects of pyrazole derivatives on cancer cell lines.[3]

Caption: Workflow for the MTT antiproliferative assay.

Materials:

-

Human cancer cell line (e.g., MCF-7, HCT116)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

-

Add MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the test compound concentration.

Data Presentation

The following tables are examples of how to present quantitative data obtained from the experimental protocols.

Table 1: In Vitro Kinase Inhibition Data

| Compound ID | Target Kinase | IC₅₀ (nM) |

| Derivative 1 | Kinase A | 50 |

| Derivative 2 | Kinase A | 120 |

| Reference Inhibitor | Kinase A | 10 |

| Derivative 1 | Kinase B | >10,000 |

| Derivative 2 | Kinase B | >10,000 |

Table 2: Antiproliferative Activity Data

| Compound ID | Cell Line | IC₅₀ (µM) |

| Derivative 1 | MCF-7 | 5.2 |

| Derivative 2 | MCF-7 | 15.8 |

| Doxorubicin | MCF-7 | 0.5 |

| Derivative 1 | HCT116 | 8.1 |

| Derivative 2 | HCT116 | 22.4 |

| Doxorubicin | HCT116 | 0.8 |

Disclaimer: These protocols are intended for guidance and may require optimization based on specific experimental conditions and available resources. Appropriate safety precautions should be taken when handling all chemicals and cell lines.

References

- 1. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Development of Pyrazole-Based Agrochemicals from Ethyl 5-Cyclopropyl-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological activity, and mode of action of pyrazole-based agrochemicals derived from the versatile starting material, ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate. The protocols outlined below detail the synthetic route to potent fungicidal and insecticidal compounds, along with methodologies for their biological evaluation.

Introduction

The pyrazole scaffold is a privileged structure in the field of agrochemicals, forming the core of numerous commercial fungicides, insecticides, and herbicides. The unique chemical properties of the pyrazole ring allow for diverse substitutions, enabling the fine-tuning of biological activity and spectrum. This compound is a key building block for the synthesis of a significant class of pyrazole carboxamide agrochemicals. The cyclopropyl group at the 5-position often contributes to enhanced binding affinity with target enzymes, leading to high efficacy.

This document focuses on the development of two major classes of agrochemicals from this starting material:

-

Fungicides: Specifically, Succinate Dehydrogenase Inhibitors (SDHIs), which disrupt the fungal respiratory chain.

-

Insecticides: Targeting the insect nervous system by acting as antagonists of the GABA-gated chloride channel.

Data Presentation

The following tables summarize the biological activity of representative pyrazole carboxamide derivatives.

Table 1: Fungicidal Activity of N-aryl-5-cyclopropyl-1H-pyrazole-3-carboxamide Derivatives (SDHIs)

| Compound ID | Target Pathogen | In Vitro EC50 (mg/L) | In Vivo Protective Efficacy (%) @ 50 mg/L | Reference |

| F-1 | Sclerotinia sclerotiorum | 0.20 | 97.1 | [1] |

| F-1 | Valsa mali | 3.68 | Not Reported | [1] |

| F-2 | Botrytis cinerea | 0.392 | Not Reported | [2] |

| F-3 | Botrytis cinerea | 0.540 | Not Reported | [2] |

| F-4 | Gibberella zeae | >50 | Not Reported | [3] |

EC50 (Effective Concentration 50) is the concentration of a compound that causes a 50% reduction in fungal growth.

Table 2: Insecticidal Activity of Pyrazole Carboxamide Derivatives

| Compound ID | Target Pest | In Vivo Mortality (%) @ Concentration | Mode of Action Target | Reference |

| I-1 | Mythimna separata | 100% @ 500 mg/L | GABA-gated Chloride Channel | [4] |

| I-2 | Aphis fabae | 85.7% @ 12.5 mg/L | GABA-gated Chloride Channel | [5] |

| I-3 | Plutella xylostella | High | Not Specified | [6] |

| I-4 | Frankliniella occidentalis | High | Not Specified | [6] |

Mortality is the percentage of a pest population killed by the compound at a given concentration.

Experimental Protocols

Protocol 1: Synthesis of 5-Cyclopropyl-1H-pyrazole-3-carboxylic Acid

This protocol describes the hydrolysis of the starting material, this compound, to its corresponding carboxylic acid, a key intermediate for the synthesis of pyrazole carboxamide agrochemicals.

Materials:

-

This compound

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate

-

Brine

Procedure:

-

Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

-

Add NaOH or LiOH (2.0 eq) to the solution and stir at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until all the starting ester has been consumed.

-

Remove the THF under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl. A white precipitate should form.

-

Collect the solid by vacuum filtration and wash with cold water.

-

Dry the solid under vacuum to yield 5-cyclopropyl-1H-pyrazole-3-carboxylic acid.

Protocol 2: Synthesis of N-aryl-5-cyclopropyl-1H-pyrazole-3-carboxamides (Fungicide/Insecticide Candidates)